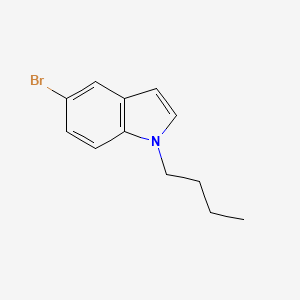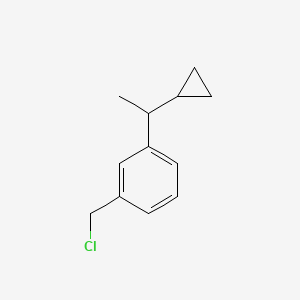
t-butyl 1-benzylcyclopropanecarboxylate
Übersicht
Beschreibung
t-butyl 1-benzylcyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylic acid esters. This compound is characterized by a cyclopropane ring attached to a benzyl group and a tert-butyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: t-butyl 1-benzylcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-benzyl-cyclopropanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for efficient synthesis with high yields and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: t-butyl 1-benzylcyclopropanecarboxylate undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: The ester group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form acid chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Ni, H₂/Rh
Substitution: SOCl₂
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Acid chlorides
Wissenschaftliche Forschungsanwendungen
t-butyl 1-benzylcyclopropanecarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of t-butyl 1-benzylcyclopropanecarboxylate involves the interaction of its functional groups with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further chemical reactions . The benzyl group provides stability and enhances the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-cyclopropanecarboxylic acid methyl ester
- 1-Benzyl-cyclopropanecarboxylic acid ethyl ester
- 1-Benzyl-cyclopropanecarboxylic acid isopropyl ester
Uniqueness: t-butyl 1-benzylcyclopropanecarboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the stability of the compound compared to its methyl, ethyl, and isopropyl counterparts . This makes it particularly useful in reactions where stability and selectivity are crucial.
Eigenschaften
CAS-Nummer |
108546-99-2 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
tert-butyl 1-benzylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H20O2/c1-14(2,3)17-13(16)15(9-10-15)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI-Schlüssel |
UHSPQEYRELDWRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8602151.png)
![Ethyl [3-(benzyloxy)-4-hydroxyphenyl]acetate](/img/structure/B8602165.png)
![2-[2-(4-Chloro-phenyl)-ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B8602169.png)





![Thiourea, [3-(dimethylamino)-2-methylphenyl]-](/img/structure/B8602198.png)



